N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine
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Overview
Description
Chemical Reactions Analysis
N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are likely mediated through its sulfur-containing functional groups, which can interact with various biomolecules. Specific molecular targets and pathways involved in its mechanism of action are not well-characterized in the available literature .
Comparison with Similar Compounds
N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine can be compared with other similar compounds, such as:
N1,N1,N3,N3-Tetramethylpropane-1,3-diamine: A similar diamine compound with different alkyl groups.
N1,N1,N3,N3-Tetraethylpropane-1,3-diamine: Another diamine with ethyl groups instead of butyl groups.
N1,N1,N3,N3-Tetra-n-butylpropane-1,3-diamine: A compound with a similar structure but different sulfur content.
The uniqueness of this compound lies in its specific sulfur-containing functional groups, which impart distinct chemical and biological properties .
Properties
Molecular Formula |
C16H36N2S3 |
---|---|
Molecular Weight |
352.7 g/mol |
IUPAC Name |
N-butyl-N-[(dibutylamino)trisulfanyl]butan-1-amine |
InChI |
InChI=1S/C16H36N2S3/c1-5-9-13-17(14-10-6-2)19-21-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
InChI Key |
HOISGMMODHKSDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)SSSN(CCCC)CCCC |
Origin of Product |
United States |
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